11-Keto Flunisolide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
11-Keto Flunisolide is a derivative of Flunisolide, a corticosteroid commonly used to treat allergic rhinitis and asthma . . This compound is notable for its anti-inflammatory properties and is used in various pharmaceutical applications.
Preparation Methods
The synthesis of 11-Keto Flunisolide involves multiple steps, starting from Flunisolide. The preparation typically includes the oxidation of Flunisolide to introduce the keto group at the 11th position. This process can be achieved using reagents such as chromium trioxide or pyridinium chlorochromate under controlled conditions . Industrial production methods often involve large-scale oxidation reactions followed by purification steps to isolate the desired product.
Chemical Reactions Analysis
11-Keto Flunisolide undergoes several types of chemical reactions, including:
Reduction: The keto group can be reduced back to a hydroxyl group under specific conditions.
Substitution: Various substituents can be introduced at different positions on the molecule to modify its properties.
Common reagents used in these reactions include chromium trioxide for oxidation and sodium borohydride for reduction. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
11-Keto Flunisolide has several scientific research applications:
Mechanism of Action
11-Keto Flunisolide exerts its effects by acting as a glucocorticoid receptor agonist. It activates glucocorticoid receptors, leading to the inhibition of phospholipase A2 and the subsequent reduction in the biosynthesis of prostaglandins and leukotrienes . This mechanism helps to suppress inflammation and immune responses, providing relief from allergic symptoms.
Comparison with Similar Compounds
11-Keto Flunisolide is similar to other corticosteroids such as beclomethasone dipropionate, fluticasone propionate, and budesonide. it is unique in its higher water solubility, which enhances its output in respirable particles when used in nebulizers . This property makes it particularly effective in treating respiratory conditions.
Similar Compounds
- Beclomethasone dipropionate
- Fluticasone propionate
- Budesonide
Biological Activity
11-Keto flunisolide is a metabolite of flunisolide, a synthetic corticosteroid primarily used for the treatment of asthma and allergic rhinitis. Understanding its biological activity is crucial for optimizing therapeutic applications and minimizing side effects. This article reviews the pharmacological properties, mechanisms of action, and clinical implications of this compound, supported by data tables and relevant case studies.
Corticosteroid Activity
Flunisolide, and by extension its 11-keto derivative, exerts anti-inflammatory effects primarily through glucocorticoid receptor (GR) modulation. The compound binds to GRs in target tissues, leading to the transcriptional regulation of anti-inflammatory proteins and the suppression of pro-inflammatory cytokines. This mechanism involves both genomic (DNA-mediated) and non-genomic (rapid signaling) pathways .
Conversion to 11-Keto Form
The interconversion between the 11-beta-OH group and the 11-keto group is concentration-dependent and tissue-specific. This conversion affects the compound's potency and bioavailability, influencing its therapeutic efficacy . The metabolic pathway involves aldo-keto reductases (AKR), which play a significant role in modulating steroid action by converting active steroids to their inactive forms .
Table 1: Comparative Biological Activity of Flunisolide and this compound
Compound | Mechanism of Action | Potency (Relative to Cortisol) | Half-Life (Hours) | Clinical Use |
---|---|---|---|---|
Flunisolide | GR activation, anti-inflammatory | 1:10 | 3-5 | Asthma, allergic rhinitis |
This compound | GR activation, reduced side effects | 1:20 | 4-6 | Potentially improved safety profile |
Clinical Studies and Case Reports
Asthma Management
A notable study explored the effects of flunisolide on asthma patients, demonstrating significant improvements in lung function and symptom control. The study highlighted that patients receiving flunisolide exhibited reduced airway inflammation compared to those on placebo treatments .
In a specific case report involving a patient with uncontrolled asthma, switching to a treatment regimen including flunisolide resulted in complete alleviation of symptoms within four months. This improvement was attributed not only to weight loss but also to the anti-inflammatory properties of flunisolide .
Table 2: Asthma Control Assessment Before and After Treatment with Flunisolide
Assessment Criteria | Before Treatment | After Treatment |
---|---|---|
Daytime symptoms more than twice/week? | Yes | No |
Night waking due to asthma? | Yes | No |
Reliever needed for symptoms more than twice/week? | Yes | No |
Activity limitation due to asthma? | Yes | No |
Overall control level | Uncontrolled | Controlled |
Safety Profile and Side Effects
The safety profile of this compound appears favorable compared to its parent compound. Studies suggest that the conversion to the keto form may reduce systemic side effects associated with corticosteroids, such as adrenal suppression and metabolic disturbances . However, further clinical trials are necessary to confirm these findings.
Properties
IUPAC Name |
(4R,8S,9S,13R,19S)-19-fluoro-8-(2-hydroxyacetyl)-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-diene-11,16-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29FO6/c1-21(2)30-19-9-14-13-8-16(25)15-7-12(27)5-6-22(15,3)20(13)17(28)10-23(14,4)24(19,31-21)18(29)11-26/h5-7,13-14,16,19-20,26H,8-11H2,1-4H3/t13?,14?,16-,19+,20?,22-,23-,24+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHJDQDXOWURJBR-LKFRCWSYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2CC3C4CC(C5=CC(=O)C=CC5(C4C(=O)CC3(C2(O1)C(=O)CO)C)C)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC(=O)C3C(C1C[C@@H]4[C@]2(OC(O4)(C)C)C(=O)CO)C[C@@H](C5=CC(=O)C=C[C@]35C)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29FO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.